

Application Notes and Protocols for Mass Spectrometry-Based Identification of Lactylation Sites

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Compound of Interest

Compound Name: *Lactyl-coa*

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For Researchers, Scientists, and Drug Development Professionals

Introduction to Protein Lactylation

Protein lactylation is a recently discovered post-translational modification (PTM) where a lactyl group, derived from lactate, is covalently attached to a lysine residue.^{[1][2]} This modification has emerged as a crucial link between cellular metabolism and the regulation of gene expression and other cellular processes.^{[1][2]} Elevated glycolysis, a hallmark of many diseases including cancer, leads to increased lactate production, which in turn can drive protein lactylation.^[3] This modification has been implicated in a variety of physiological and pathological processes, including macrophage polarization, immune response, tumorigenesis, and neurological diseases, making it a significant area of interest for both basic research and therapeutic development.^{[1][4][5]}

Mass spectrometry-based proteomics has become an indispensable tool for the systematic identification and quantification of lactylation sites.^{[1][2]} This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively utilize this powerful technology to study protein lactylation.

Quantitative Data on Lactylation Sites

The following tables summarize quantitative data from several global lactylation profiling studies, showcasing the number of identified lactylation sites and proteins in different biological contexts.

Table 1: Summary of Identified Lactylation Sites and Proteins in Human Tissues and Cells

Biological Sample	Number of Identified Lactylation Sites	Number of Identified Lactylated Proteins	Reference
Human Lungs	724	451	[6]
Human Hippocampi	2579	853	[4]
Prostate Cancer Cells (PC-3M)	681	379	[7] [8]
Triple-Negative Breast Cancer (TNBC)	58	48	[9]
Oral Squamous Cell Carcinoma (OSCC)	2765	1033	[10]
Lung Adenocarcinoma Cells (A549)	3110	1220	[11]
Liver Cancer Stem Cells	766 (altered)	466 (altered)	[12]

Table 2: Examples of Differentially Lactylated Proteins in Disease

Protein	Lactylation Site	Disease Context	Regulation	Reference
Histone H4	K12	Triple-Negative Breast Cancer	Upregulated	[9]
Aldolase A (ALDOA)	K230/K322	Liver Cancer Stem Cells	Upregulated	[12]
Chromobox 3 (CBX3)	K10	Gastrointestinal Cancers	Upregulated	[13]
DEXH-Box Helicase 9 (DHX9)	K146	Oral Squamous Cell Carcinoma	Upregulated	[10]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the identification and quantification of lactylation sites using mass spectrometry.

Sample Preparation

Proper sample preparation is critical to preserve the low-abundance lactylation modification.

- Cell Culture and Treatment: Culture cells under desired conditions (e.g., with or without lactate treatment, hypoxia).
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors.
 - Scrape adherent cells and transfer the lysate to a pre-cooled microcentrifuge tube.
 - Maintain constant agitation for 30 minutes at 4°C.
 - Centrifuge at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C to pellet cell debris.

- Collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration using a standard method like the BCA assay.

Protein Digestion

- Reduction and Alkylation:
 - Reduce the protein disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
 - Alkylate the free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
- Digestion:
 - Dilute the protein sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration.
 - Add sequencing-grade trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.
 - Incubate overnight at 37°C.
- Peptide Desalting:
 - Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
 - Desalt the peptides using a C18 solid-phase extraction (SPE) column or tip.
 - Elute the peptides with a solution containing acetonitrile and 0.1% TFA.
 - Dry the eluted peptides in a vacuum centrifuge.

Enrichment of Lactylated Peptides

Due to the low stoichiometry of lactylation, enrichment of lactylated peptides is a crucial step.^[5]

- Antibody-Bead Conjugation (if not pre-conjugated):

- Conjugate a pan anti-lactyllysine antibody to protein A/G agarose or magnetic beads.
- Immunoprecipitation (IP):
 - Resuspend the dried peptides in an IP buffer (e.g., NETN buffer: 100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).
 - Add the antibody-conjugated beads to the peptide solution.
 - Incubate overnight at 4°C with gentle rotation.
- Washing:
 - Pellet the beads by centrifugation.
 - Wash the beads multiple times with IP buffer and then with water to remove non-specifically bound peptides.
- Elution:
 - Elute the enriched lactylated peptides from the beads using an acidic solution (e.g., 0.1% TFA).

LC-MS/MS Analysis

The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Liquid Chromatography (LC):
 - Load the peptide sample onto a reversed-phase analytical column.
 - Separate the peptides using a gradient of increasing acetonitrile concentration.
- Mass Spectrometry (MS):
 - Instrumentation: High-resolution mass spectrometers such as Orbitrap Exploris, Fusion Lumos, or Q Exactive series are recommended.[\[14\]](#)

- Acquisition Mode: Data-Dependent Acquisition (DDA) is commonly used for discovery proteomics.
- MS1 Scan Parameters:
 - Resolution: $\geq 60,000$
 - m/z range: 350–1500
- MS2 Scan (Tandem MS) Parameters:
 - Resolution: $\geq 15,000$
 - Collision Energy: Normalized Collision Energy (NCE) of ~27%
 - Dynamic Exclusion: Enable to avoid repeated fragmentation of the same peptide.

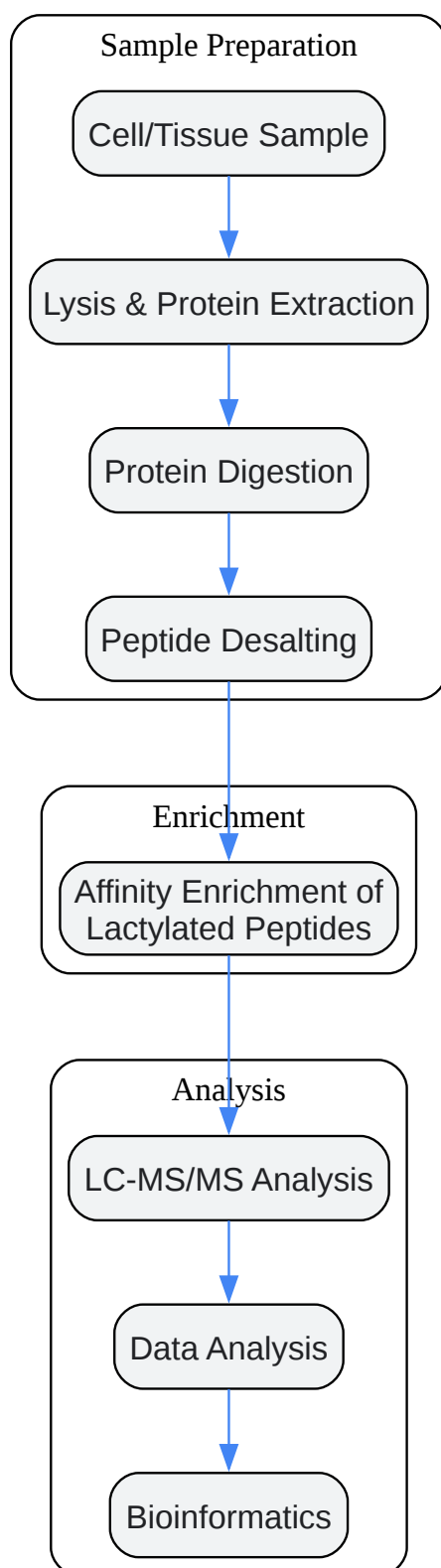
Data Analysis

- Database Search:
 - Use a search engine like MaxQuant, Proteome Discoverer, or MSFragger to identify peptides and proteins from the raw MS data.[\[14\]](#)[\[15\]](#)
 - Specify the appropriate protein sequence database (e.g., Swiss-Prot).
 - Set the following search parameters:
 - Enzyme: Trypsin
 - Fixed Modification: Carbamidomethyl (C)
 - Variable Modifications: Oxidation (M), Acetyl (Protein N-term), and Lactylation (K) (+72.021 Da).[\[2\]](#)[\[14\]](#)
- Lactylation Site Localization: The software will determine the probability of lactylation at specific lysine residues.
- Label-Free Quantification (LFQ):

- If performing quantitative analysis, enable the LFQ option in the software (e.g., MaxLFQ in MaxQuant).
- The software will calculate the relative abundance of lactylated peptides across different samples based on their precursor ion intensities.
- Bioinformatics Analysis:
 - Functional Annotation: Use tools like DAVID or Panther for Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) of the identified lactylated proteins.
 - Motif Analysis: Identify consensus sequence motifs around the lactylation sites using tools like MoMo.
 - Protein-Protein Interaction (PPI) Networks: Use databases like STRING to visualize the interaction networks of the lactylated proteins.

Visualizations

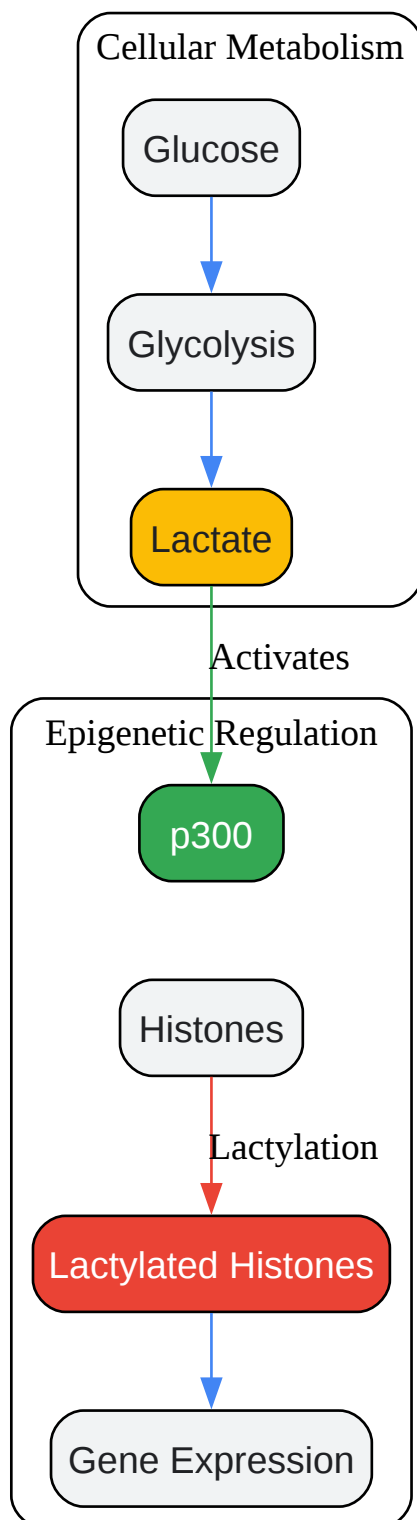
Experimental Workflow



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Caption: Experimental workflow for mass spectrometry-based identification of lactylation sites.

Lactylation in Cellular Signaling



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Caption: Lactate-driven histone lactylation and its impact on gene expression.

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